![molecular formula C7H5F4NO4S B6246928 4-amino-3-(trifluoromethoxy)phenyl fluoranesulfonate CAS No. 2411312-24-6](/img/no-structure.png)
4-amino-3-(trifluoromethoxy)phenyl fluoranesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-amino-3-(trifluoromethoxy)phenyl fluoranesulfonate” likely contains an aromatic phenyl ring with amino (-NH2), trifluoromethoxy (-OCF3), and fluoranesulfonate groups attached. The exact properties would depend on the specific arrangement of these groups .
Molecular Structure Analysis
The molecular structure would likely include a phenyl ring (a hexagonal carbon ring) with the amino, trifluoromethoxy, and fluoranesulfonate groups attached. The exact structure would depend on the positions of these groups on the phenyl ring .Chemical Reactions Analysis
The reactivity of this compound would likely depend on the presence and position of the functional groups. For example, the amino group might participate in acid-base reactions, while the trifluoromethoxy group could potentially leave, leading to various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., would depend on the specific structure of the compound .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-amino-3-(trifluoromethoxy)phenyl fluoranesulfonate involves the reaction of 4-amino-3-(trifluoromethoxy)phenol with fluoranesulfonyl chloride in the presence of a base.", "Starting Materials": [ "4-amino-3-(trifluoromethoxy)phenol", "fluoranesulfonyl chloride", "base (such as triethylamine or pyridine)", "solvent (such as dichloromethane or chloroform)" ], "Reaction": [ "Dissolve 4-amino-3-(trifluoromethoxy)phenol in a dry solvent such as dichloromethane or chloroform.", "Add a base such as triethylamine or pyridine to the solution.", "Slowly add fluoranesulfonyl chloride to the solution while stirring at room temperature.", "Allow the reaction mixture to stir for several hours at room temperature or at a slightly elevated temperature.", "Quench the reaction by adding water to the mixture.", "Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.", "Dry the organic layer over anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization or column chromatography to obtain 4-amino-3-(trifluoromethoxy)phenyl fluoranesulfonate." ] } | |
CAS RN |
2411312-24-6 |
Product Name |
4-amino-3-(trifluoromethoxy)phenyl fluoranesulfonate |
Molecular Formula |
C7H5F4NO4S |
Molecular Weight |
275.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.